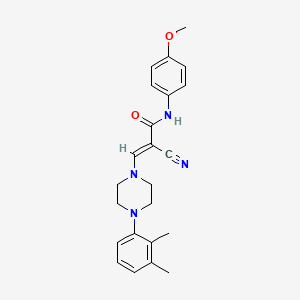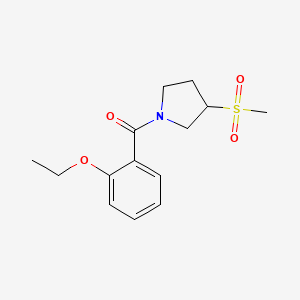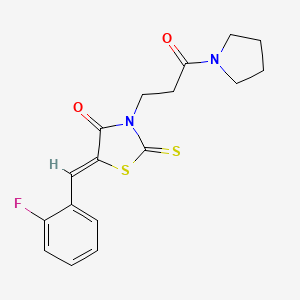![molecular formula C18H24N4O3S B2516621 N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide CAS No. 2034454-77-6](/img/structure/B2516621.png)
N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exploring Tumor-Associated Carbonic Anhydrase Inhibitory Effects
The novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides have been synthesized to target cytosolic and cancer-related transmembrane carbonic anhydrase isoenzymes. The study found that certain compounds within this series, such as AC2, AC8, and AC9, showed selective inhibition towards hCA IX and hCA XII, which are associated with cancer. These compounds also demonstrated moderate cytotoxicity towards various cancer cell lines, with AC6 inducing apoptosis in MCF7 cells, suggesting potential for further development as anticancer agents .
Potentiometric and Thermodynamic Studies of Metal Complexes
The dissociation constants of a related compound, 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one, and its metal complexes were determined, revealing a sequence of stability constants with various metal ions. The study indicated that the dissociation process is nonspontaneous and endothermic, while the formation of metal complexes is spontaneous and exothermic, suggesting favorable interactions with metal ions which could be relevant for the compound .
Antiallergic Activity of N-Tetrazolylpyridinecarboxamides
A series of N-tetrazolylpyridinecarboxamides was synthesized and evaluated for antiallergic activity. The structure-activity relationship indicated the importance of the N-tetrazolylcarbamoyl group at the 2-position of the pyridine nucleus. One compound, in particular, showed promising oral activity and low toxicity, which could inform the pharmacological profile of related compounds .
Synthesis and Pharmacological Activity of N1-Isonicotinoyl Derivatives
New 3,5-[(sub)phenyl]-1H-pyrazole bearing N1-isonicotinoyl derivatives were synthesized using a sustainable method. These compounds showed significant anti-mycobacterial and antibacterial activities, with some also demonstrating anti-cancer effects on MCF-7 and HeLa cell lines. The presence of chloro, bromo, fluoro, and methoxy groups on the aromatic nucleus appeared to enhance inhibitory effects .
Biological Activity of Pyrazole-3-carboxamides and Their Salts
The synthesis of 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts led to compounds with analgesic, anti-inflammatory, and antimicrobial activities. The conversion to silver and sodium salts of these compounds could potentially alter their biological activity profiles .
Synthesis and Evaluation of Tetrazole Containing Pyrazoles
A series of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles were synthesized and characterized. These compounds exhibited antibacterial properties and were further analyzed using density functional theory to understand their electronic properties and molecular interactions. Molecular docking studies and pharmacokinetic predictions were also performed, providing a comprehensive understanding of their potential as antibacterial drugs .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has demonstrated the potential of compounds incorporating a sulfamoyl moiety, similar to the compound , in the development of antimicrobial agents. These compounds have been synthesized through various methods and tested for their effectiveness against different microbial strains, showing promising results in inhibiting bacterial and fungal growth.
- A study outlined a facile synthesis of new heterocyclic compounds with a sulfamoyl moiety, showing moderate to high antimicrobial activities against selected microbes, indicating their potential use as antimicrobial agents (Darwish, 2014).
- Another research effort produced pyrazole derivatives through reactions involving sulfamoylphenyl hydrazine, which exhibited a moderate degree of antimicrobial activity, further supporting the application of sulfamoyl-containing compounds in antimicrobial treatments (Sharshira & Hamada, 2012).
Antiproliferative Activities
Compounds featuring a sulfamoyl moiety have been explored for their antiproliferative activities, particularly against cancer cell lines. The studies demonstrate the potential of these compounds to inhibit the growth of tumor cells, suggesting their application in cancer research.
- Research on pyrazole-sulfonamide derivatives has shown cell-selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).
Synthesis and Chemical Properties
Studies also focus on the synthesis of novel heterocyclic compounds incorporating sulfamoyl and other biologically active moieties. These compounds are characterized by their unique chemical structures and properties, which are essential for their potential applications in scientific research.
- Innovative synthesis techniques have been developed for heterocyclic sulfamoyl-phenyl-carboximidamides, demonstrating their utility in generating compounds with promising antibacterial potency. This research underscores the versatility of sulfamoyl-containing compounds in synthesizing biologically active molecules (Gobis et al., 2012).
Propiedades
IUPAC Name |
N-[3-methyl-4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-18(23)20-13-8-9-17(12(2)10-13)26(24,25)19-11-16-14-6-5-7-15(14)21-22(16)3/h8-10,19H,4-7,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQFQJDYESUUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=C3CCCC3=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)


